6-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that belongs to the class of benzoxazines and chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps. One common route starts with the preparation of the chromenone moiety, which can be synthesized via the Pechmann reaction. This involves the condensation of phenols with β-ketoesters in the presence of a strong acid like sulfuric acid .
The benzoxazine ring can be synthesized through the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic or basic conditions . The final step involves coupling the chromenone and benzoxazine moieties through an esterification or amidation reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: Compounds such as 2-aminophenol-derived benzoxazines have comparable chemical properties and applications.
Uniqueness
6-{2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to its combined chromenone and benzoxazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H19NO6 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C22H19NO6/c1-12-13(2)22(26)29-20-9-15(5-6-16(12)20)27-10-18(24)14-4-7-19-17(8-14)23(3)21(25)11-28-19/h4-9H,10-11H2,1-3H3 |
InChI Key |
OGTROYJIQCESSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCC(=O)N4C)C |
Origin of Product |
United States |
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